Sulfachloropyridazine (sodium)
Overview
Description
Sulfachloropyridazine sodium is a sulfonamide antimicrobial compound used primarily in veterinary medicine. It is effective against a variety of bacterial infections, particularly in poultry farming, cattle, and swine . The compound is known for its ability to treat urinary tract infections and other bacterial diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfachloropyridazine sodium involves the reaction of sulfanilic amide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is carried out under controlled temperature conditions to facilitate condensation . After the reaction, the product is extracted with water, and the pH is adjusted. The crude product is then refined using sodium hydroxide, followed by concentration under reduced pressure and crystallization .
Industrial Production Methods
In industrial settings, the production of sulfachloropyridazine sodium follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is typically stored in well-closed, light-resistant containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulfachloropyridazine sodium undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: The sulfonamide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Diatomite-modified iron(III) oxide as a catalyst, ozone as the oxidizing agent.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, typically resulting in modified sulfonamide derivatives.
Scientific Research Applications
Sulfachloropyridazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Applied in veterinary medicine to treat bacterial infections in livestock.
Mechanism of Action
Sulfachloropyridazine sodium exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, which is crucial for folate synthesis. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Comparison
Sulfachloropyridazine sodium is unique due to its specific structure, which includes a chloropyridazine moiety. This structural feature enhances its antimicrobial activity and spectrum compared to other sulfonamides . Additionally, its effectiveness in veterinary applications, particularly in poultry farming, sets it apart from other similar compounds .
Biological Activity
Sulfachloropyridazine sodium is a sulfonamide antibiotic predominantly used in veterinary medicine to treat bacterial infections, particularly those caused by Escherichia coli . Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This article explores the biological activity of sulfachloropyridazine sodium, including its pharmacokinetics, efficacy against various pathogens, and implications for resistance.
Sulfachloropyridazine acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid in bacteria. By blocking the enzyme dihydropteroate synthase, it effectively halts the production of dihydrofolate, leading to bacterial growth inhibition. Resistance to sulfachloropyridazine can occur through mutations in the target enzyme or alternative pathways for folic acid synthesis .
Pharmacokinetics
Sulfachloropyridazine is characterized by its rapid absorption and excretion. Studies indicate that it achieves significant plasma concentrations following both oral and parenteral administration. The pharmacokinetic profile varies among species, with notable differences in bioavailability:
Species | Route of Administration | Dose | Bioavailability |
---|---|---|---|
Equus caballus | Intramuscular | 20 mg/kg | 12121 μg × min/mL |
Broiler chickens | Oral | 30 mg/kg/day | 80% (approx.) |
Swine | Oral | 60 mg/kg | 49.93% |
This table summarizes key pharmacokinetic parameters across different animal species .
Efficacy Against Pathogens
Sulfachloropyridazine demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria , including Mycoplasma and Chlamydia. It is particularly effective against pathogens associated with urinary tract infections and gastrointestinal diseases in livestock. Laboratory studies confirm its efficacy against strains of E. coli responsible for colibacillosis in calves and swine .
Case Studies
-
Poultry Industry Study :
A study investigated the persistence of sulfachloropyridazine residues in broiler chickens treated with a commercial formulation over five days. The results indicated that residues could be detected in feathers for up to 55 days post-treatment, significantly longer than in edible tissues. This raises concerns regarding food safety and the potential for antimicrobial residues entering the food chain . -
Anaerobic Digestion Study :
Research involving swine manure revealed that the presence of sulfachloropyridazine affected the abundance of antibiotic resistance genes during anaerobic digestion processes. The addition of zinc was found to mitigate some resistance gene proliferation, suggesting interactions between antibiotics and heavy metals can influence microbial ecology .
Resistance Mechanisms
Resistance to sulfonamides like sulfachloropyridazine can arise through various mechanisms:
- Alterations in target enzymes (dihydropteroate synthase).
- Increased production of PABA.
- Development of alternative metabolic pathways for folic acid synthesis.
These adaptations highlight the need for careful monitoring and management strategies in veterinary practices to mitigate resistance development .
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICSYIVYSEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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